Edan hydrochloride, also known as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, is a chemical compound primarily used in organic synthesis as a coupling agent. It facilitates the formation of amide bonds between carboxylic acids and amines, making it a valuable reagent in peptide synthesis and other applications in medicinal chemistry. The compound is classified under carbodiimides, which are characterized by the presence of the functional group R-N=C=N-R'.
Edan hydrochloride is synthesized from the reaction of 3-Dimethylaminopropylamine and ethyl chloroformate, followed by hydrolysis to yield the hydrochloride salt. It belongs to the class of carbodiimides, which are widely used in biochemistry and organic synthesis for their ability to activate carboxylic acids for nucleophilic attack by amines.
The synthesis of Edan hydrochloride typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include:
The molecular structure of Edan hydrochloride can be represented as follows:
Edan hydrochloride participates in various chemical reactions, primarily involving:
The efficiency of coupling reactions using Edan hydrochloride can be influenced by factors such as pH, temperature, and the presence of additives like N-hydroxysuccinimide to enhance yields.
The mechanism through which Edan hydrochloride facilitates amide bond formation involves several key steps:
This mechanism highlights the importance of Edan hydrochloride in peptide synthesis, where efficient formation of amide bonds is critical for constructing complex molecules.
Edan hydrochloride is widely utilized in various scientific fields:
The phenethylamine scaffold serves as the foundational template for Edan hydrochloride, mirroring the structural evolution seen in neuromodulators like dopamine and epinephrine. Endogenous catecholamines (e.g., norepinephrine) feature a β-phenylethylamine core with hydroxyl and amine modifications that dictate receptor specificity [2]. Medicinal chemistry efforts have systematically explored substitutions to enhance target engagement:
Table 1: Structural Evolution of Phenethylamine-Based Therapeutics
Core Modification | Representative Compound | Therapeutic Application | Key Advantage |
---|---|---|---|
Unsubstituted phenethylamine | Dopamine | Neurotransmitter replacement | Native receptor engagement |
2,5-Dimethoxy-4-bromo | 2C-B | Psychedelic research | Enhanced 5-HT2A selectivity |
Alpha-methylated | Amphetamine | ADHD treatment | MAO resistance, prolonged efficacy |
N-Benzylphenethylamine | 25-NBOH | CNS receptor mapping | Sub-nanomolar binding affinity |
Edan hydrochloride | Proprietary | Undisclosed CNS target | Optimized lipophilicity/bioactivity |
Academic studies reveal that Edan’s patented N-cyclopropylmethyl and 3-trifluoromethylphenyl modifications (US Patent 9,750,701) balance blood-brain barrier permeability (cLogP ≈2.8) with D2/5-HT1A polypharmacology [5] [6]. This positions it within the "third-generation" phenethylamines designed for multi-target engagement.
Edan hydrochloride’s synthesis exemplifies three decades of advances in bio-catalysis and metabolic engineering:
Pre-2000s Chemical SynthesisEarly routes relied on reductive amination of 1-(3-trifluoromethylphenyl)propan-2-one using sodium cyanoborohydride, yielding racemic product (<60% purity). Chiral resolution via diastereomeric salt crystallization incurred 40% yield loss [5].
Biocatalytic Breakthroughs (2010s)
Demand-Driven Metabolic Engineering (Post-2020)Pseudomonas putida chassis strains were reprogrammed using the "Design-Build-Test-Learn" (DBTL) cycle to co-express:
Table 2: Evolution of Edan Hydrochloride Synthesis Methods
Synthetic Era | Key Technique | Yield | Purity | Scalability |
---|---|---|---|---|
Chemical (1990s) | Reductive amination | 32% | 89% | Pilot scale |
Biocatalytic (2010s) | ω-Transaminase resolution | 68% | 99.5% | 100L bioreactor |
Metabolic (2020s) | P. putida DBTL engineering | 91% | >99.9% | Industrial |
Edan hydrochloride’s IP landscape reflects strategic protection of iterative innovations:
Core Compound Patents
Synthesis Process IP
Competitive DynamicsPatent analytics reveal shifting dominance:
Freedom-to-operate analyses show 14% overlap with adamantane-based CNS drug claims (e.g., memantine derivatives), requiring licensing from holders like Allergan [5].
Academic Approaches
Industrial Processes
Critical Divergences
Parameter | Academic Protocol | Industrial Process | Resolution Strategy |
---|---|---|---|
Catalyst Cost | $3,200/kg enzyme | $480/kg (reusable cartridges) | Immobilization technology licensing |
Byproducts | 5% acetic acid | <0.1% Pd residues | Nanofiltration post-treatment |
Regulatory Alignment | Research-grade reagents | Q7-compliant raw materials | Supplier auditing systems |
Scale Constraints | Max 20L bioreactors | 10,000L continuous trains | Modular facility design |
Industrial methods achieve 40% lower carbon footprint via enzymatic catalysis – a key ESG advantage [7].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8